REACTION_CXSMILES
|
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[F:11][C:12]1[C:13]([NH2:22])=[C:14]([NH2:21])[C:15]([F:20])=[C:16]([F:19])[C:17]=1[F:18]>>[F:11][C:12]1[C:17]([F:18])=[C:16]([F:19])[C:15]([F:20])=[C:14]2[C:13]=1[NH:22][C:2](=[O:4])[C:1](=[O:8])[NH:21]2
|
Name
|
|
Quantity
|
2.86 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=C(C1F)F)F)N)N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring under N2 for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
The excess diethyl oxalate was evaporated
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
WASH
|
Details
|
the solid rinsed with hexanes (20 mL) and ethyl acetate (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield 244.8 mg (49.9%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |